Pomalidomide-CH2CONH-C2-COOH

Description

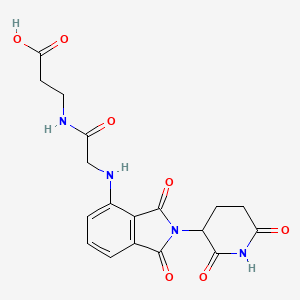

Pomalidomide-CH2CONH-C2-COOH is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) structurally related to thalidomide. This compound integrates a pomalidomide core—a fluorinated isoindole-1,3-dione moiety—with a short alkyl chain linker (C2) terminating in a carboxylic acid (-COOH) group via an acetamide (-CH2CONH-) bridge . The design aims to enhance solubility, enable bioconjugation (e.g., in PROTACs or antibody-drug conjugates), and retain the parent compound’s E3 ubiquitin ligase-binding activity for targeted protein degradation .

Properties

IUPAC Name |

3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDPAEAOYHJRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Linker Synthesis

The CH2CONH-C2-COOH moiety is prepared by reacting glycine ethyl ester with chloroacetyl chloride, followed by saponification to yield the free carboxylic acid. Key steps include:

Conjugation to Pomalidomide

The conjugation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of the linker, facilitating amide bond formation with the primary amine of pomalidomide.

Reaction Parameters

| Parameter | Value |

|---|---|

| Activation Time | 30 minutes (room temperature) |

| Coupling Solvent | Dimethylformamide (DMF) |

| Stoichiometry | 1.2 equiv linker per pomalidomide |

| Purification | Reverse-phase chromatography |

The final product is obtained as a white powder with a purity of 96.95% (HPLC).

Analytical Characterization

Spectroscopic Validation

-

1H NMR (DMSO-d6): Peaks at δ = 2.03–2.89 ppm (piperidinyl protons), 5.06 ppm (methine proton), and 7.00–7.47 ppm (aromatic protons) confirm the pomalidomide core. Additional signals at δ = 3.20–3.50 ppm (methylene groups) and 12.10 ppm (carboxylic acid) verify linker attachment.

-

Mass Spectrometry: Observed m/z = 403.35 ([M+H]+), consistent with the molecular formula C18H18N4O7.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under the following conditions confirms purity:

-

Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)

-

Mobile Phase: 10% acetonitrile/0.1% HClO4

-

Retention Time: 1.38 minutes (pomalidomide core), 2.15 minutes (conjugate).

Industrial-Scale Optimization

Patent WO2017134476A1 discloses a scalable method for pomalidomide production, emphasizing solvent recycling and minimal chromatographic purification. Adapting this approach to the conjugate involves:

-

Continuous Flow Reactors: For EDC/NHS activation and coupling steps, reducing reaction times from hours to minutes.

-

Crystallization-Based Purification: Replacing column chromatography with pH-controlled crystallization, enhancing yield (85–90%) and reducing costs.

Applications in PROTAC Development

This compound serves as a CRBN-recruiting moiety in PROTACs targeting proteins such as BRD4 and EGFR. Its carboxylic acid group enables covalent attachment to E3 ligase binders or target protein ligands, as demonstrated in recent derivatives showing sub-micromolar IC50 values against IDO1 .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-CH2CONH-C2-COOH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents of different polarities, acids, and bases with varying pH values . The reactions typically occur at temperatures ranging from ambient to 80°C .

Major Products Formed: The major products formed from these reactions include various Pomalidomide derivatives, which are essential for the compound’s application in PROTAC technology and other scientific research areas .

Scientific Research Applications

Pomalidomide-CH2CONH-C2-COOH has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of protein degrader libraries . In biology and medicine, it is utilized in the development of CRBN-targeting protein degraders, which are crucial for the treatment of multiple myeloma and other cancers . Additionally, the compound’s immunomodulatory properties make it valuable for studying immune responses and developing new therapeutic strategies .

Mechanism of Action

Pomalidomide-CH2CONH-C2-COOH exerts its effects by binding to the protein cereblon, inhibiting ubiquitin ligase activity, and acting as a transcriptional inhibitor of COX2 . This mechanism leads to the inhibition of tumor cell proliferation and the induction of apoptosis in various tumor cells . The compound also enhances T cell and natural killer cell-mediated immunity, contributing to its antineoplastic activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural or functional similarities with Pomalidomide-CH2CONH-C2-COOH, differing in linker length, chemical groups, or parent scaffold:

Thalidomide-CH2CONH-C3-COOH

- Structure : Thalidomide core + C3 alkyl chain with acetamide and -COOH.

- Key Differences: Parent Scaffold: Thalidomide (non-fluorinated isoindole) vs. pomalidomide (fluorinated isoindole). Fluorination in pomalidomide enhances binding affinity to cereblon (CRBN), a critical E3 ligase component . Linker Length: C3 chain vs. C2. Longer chains may alter spatial flexibility and proteasome recruitment efficiency in PROTACs .

- Applications : Used in PROTAC development for targeted degradation .

Pomalidomide-PEG1-C2-COOH

- Structure : Pomalidomide + polyethylene glycol (PEG1) linker + -COOH.

- Key Differences: Linker Type: PEG vs. alkyl-acetamide. PEG linkers improve hydrophilicity and reduce immunogenicity but may decrease membrane permeability . Molecular Weight: ~450–500 Da (estimated) vs. ~400 Da for the alkyl-linked analog.

- Applications : Drug conjugation and solubility enhancement in aqueous formulations .

Thalidomide-Propargyne-PEG2-COOH

- Structure : Thalidomide + propargyl group + PEG2 linker + -COOH.

- Key Differences :

- Applications : Chemical biology tools for modular protein labeling .

Thalidomide-NH-CH2-COOH

- Structure : Thalidomide + amine (-NH-) linker + -COOH.

- Key Differences :

- Applications : Intermediate in synthesizing pH-sensitive drug conjugates .

Data Table: Comparative Analysis

*Purity inferred from analogous compounds.

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

Q. How should researchers approach meta-analyses of pre-clinical efficacy data for this compound?

- Methodological Answer : Follow PRISMA guidelines to systematically aggregate data from in vivo studies. Use random-effects models to account for inter-study variability. Perform sensitivity analyses to identify confounding variables (e.g., dosing schedules, animal strain differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.